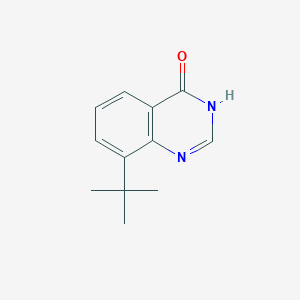

8-tert-butyl-1H-quinazolin-4-one

Description

Significance of the Quinazolinone Heterocyclic Scaffold in Chemical Biology and Medicinal Chemistry

The quinazolinone scaffold, a fused heterocyclic system, is a cornerstone in medicinal chemistry and chemical biology, primarily due to the diverse biological activities exhibited by its derivatives. nih.govnih.gov This structural motif is present in numerous synthetic compounds and over 200 naturally occurring alkaloids. researchgate.net The versatility of the quinazolinone ring system allows for substitutions at various positions, notably at positions 2, 3, 6, and 8, which significantly influences its biological and pharmacological properties. researchgate.netresearchgate.net

Quinazolinone derivatives have demonstrated a wide spectrum of pharmacological effects, including:

Anti-inflammatory nih.govjclmm.com

Antimicrobial and Antifungal nih.govresearchgate.net

Antiviral nih.gov

Anticonvulsant nih.govjclmm.com

Antihypertensive nih.govresearchgate.net

This broad range of activities has cemented the quinazolinone scaffold as a "privileged structure" in drug discovery, meaning it can bind to multiple biological targets with high affinity. researchgate.netresearchgate.net Its stability to oxidation, reduction, and hydrolysis further enhances its desirability as a core component in the design of new therapeutic agents. researchgate.net The ability to functionalize the quinazolinone core allows for the creation of extensive compound libraries for screening against various diseases, making it a focal point of research for developing novel drugs. researchgate.netnih.gov

Historical Development and Evolution of Quinazolinone Research

The journey of quinazolinone chemistry began in 1869 when Griess synthesized the first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline. nih.gov The parent compound, quinazoline (B50416), was later synthesized by Bischler and Lang in 1895. wikipedia.org However, it was Gabriel's work in 1903 that provided a more satisfactory synthesis and led to more extensive studies of its structure. nih.govwikipedia.org

Early research focused on the fundamental synthesis and characterization of these compounds. Over time, with the discovery of their significant biological activities, the focus shifted towards medicinal chemistry applications. researchgate.net The evolution of synthetic methodologies has been a key driver in quinazolinone research, with modern techniques enabling more efficient and environmentally friendly production. For instance, recent developments include multicomponent coupling reactions using water-soluble palladium catalysts, which reduce waste and reaction steps. toho-u.ac.jp The continuous development of new synthetic routes allows for greater structural diversity and the exploration of a wider chemical space, fueling the ongoing discovery of new bioactive quinazolinone derivatives. nih.gov

Rationale for Academic Investigation of 8-tert-butyl-1H-quinazolin-4-one: Unique Structural Features and Research Potential

The academic investigation into specific derivatives like this compound is driven by the desire to understand how particular substituents influence the molecule's properties. The tert-butyl group at the 8-position is of particular interest due to its steric bulk. nih.govnih.gov

Structural Features and Their Implications:

Steric Hindrance: The bulky tert-butyl group at position 8 can significantly influence the molecule's conformation and its ability to interact with biological targets. nih.govnih.gov This steric hindrance can affect binding affinity and selectivity for specific enzymes or receptors. For example, in studies of other quinazolinone derivatives, bulky substituents have been shown to cause a sharp decline in potency against certain targets, while in other cases, they are crucial for activity. nih.govnih.gov

Lipophilicity: The tert-butyl group increases the lipophilicity (fat-solubility) of the molecule. This property is crucial for its pharmacokinetic profile, such as its ability to cross cell membranes.

Electronic Effects: While primarily a bulky alkyl group, the tert-butyl substituent can have subtle electronic effects on the aromatic ring system, which can modulate the reactivity and biological activity of the quinazolinone core.

Research into 8-substituted quinazolinones, including the tert-butyl derivative, aims to build a comprehensive structure-activity relationship (SAR) profile. researchgate.netnih.gov Understanding how the size and nature of the substituent at this specific position impact biological outcomes is crucial for the rational design of new and more effective therapeutic agents. nih.gov For instance, a study on the electrochemical synthesis of 1-hydroxy-quinazolin-4-ones noted that the 8-tert-butyl derivative gave the lowest yield, highlighting the influence of the sterically demanding substituent on reactivity. nih.gov

Overview of Advanced Research Methodologies and Theoretical Frameworks Utilized in Quinazolinone Studies

The study of quinazolinones, including this compound, employs a range of advanced research methodologies and theoretical frameworks to elucidate their properties and potential applications.

Synthetic Methodologies: Modern organic synthesis provides numerous pathways to quinazolinone derivatives. These include:

Multicomponent Reactions: These reactions, often catalyzed by metals like copper or palladium, allow for the efficient, one-pot synthesis of complex molecules from simple starting materials. toho-u.ac.jporganic-chemistry.org

Microwave-Assisted Synthesis: This technique can accelerate reaction times and improve yields for the synthesis of quinazolinone derivatives. nih.gov

Electrochemical Synthesis: This offers a sustainable and green approach to synthesizing derivatives like 1-hydroxy-quinazolin-4-ones. nih.gov

Analytical and Spectroscopic Techniques: The characterization of newly synthesized compounds relies on a suite of analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR): Essential for determining the precise molecular structure. nih.govnih.gov

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule. nih.gov

X-ray Crystallography: Provides the definitive three-dimensional structure of the molecule in its crystalline state. nih.gov

Computational and Theoretical Frameworks: Computational chemistry plays a vital role in modern drug discovery and the study of quinazolinones.

Quantitative Structure-Activity Relationship (QSAR): This method develops mathematical models that correlate the chemical structure of compounds with their biological activity. 3D-QSAR techniques like CoMFA and CoMSIA create contour maps to visualize how steric, electrostatic, and other fields influence activity, guiding the design of more potent molecules. nih.govrsc.org

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. It helps to understand the binding mode and key interactions, providing insights into the mechanism of action. nih.govnih.gov

Molecular Dynamics (MD) Simulations: These simulations model the movement of atoms and molecules over time, providing a dynamic view of the ligand-receptor complex and its stability. nih.gov

Density Functional Theory (DFT): A quantum mechanical method used to calculate the electronic structure of molecules, predicting properties like electron affinity, ionization potential, and energy gaps. mui.ac.ir

These integrated approaches, combining synthesis, biological evaluation, and computational studies, are essential for advancing the field of quinazolinone chemistry and exploring the full potential of derivatives such as this compound. nih.govresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C12H14N2O |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

8-tert-butyl-3H-quinazolin-4-one |

InChI |

InChI=1S/C12H14N2O/c1-12(2,3)9-6-4-5-8-10(9)13-7-14-11(8)15/h4-7H,1-3H3,(H,13,14,15) |

InChI Key |

RPUUJULTWKYPAF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=CC2=C1N=CNC2=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 8 Tert Butyl 1h Quinazolin 4 One

Established Synthetic Routes to the Quinazolinone Core and Analogues

The construction of the quinazolinone ring system can be achieved through several established synthetic methodologies. These methods often involve the formation of the pyrimidinone ring onto a pre-existing benzene (B151609) derivative.

Classical Annulation Reactions (e.g., Niementowski Synthesis, Cyclocondensation of Anthranilic Acid Derivatives)

A cornerstone in quinazolinone synthesis is the Niementowski reaction, which involves the condensation of anthranilic acids with amides to yield 4-oxo-3,4-dihydroquinazolines. wikipedia.orgchemeurope.com This method, though one of the most common, can require high temperatures and long reaction times. nih.gov A variation of this is the reaction of anthranilic acid with formamide, which upon heating, cyclizes to form quinazolin-4-one. generis-publishing.com

Another classical and widely used approach is the cyclocondensation of anthranilic acid derivatives. researchgate.netnih.gov This can involve reacting anthranilic acid with various reagents to form an intermediate, which then undergoes cyclization. For instance, acylation of anthranilic acid with an acyl chloride, followed by ring closure with acetic anhydride, produces a benzoxazinone (B8607429) intermediate. This intermediate can then react with an amine to furnish the desired 4(3H)-quinazolinone. nih.gov

The reaction of anthranilic acid, an amine, and an orthoester or formic acid is another pathway to 3-substituted quinazolin-4(3H)-ones. researchgate.net This three-component condensation provides a versatile route to a variety of quinazolinone derivatives.

Multi-Component Reactions for Quinazolinone Scaffold Assembly

Multi-component reactions (MCRs) have gained prominence for their efficiency in building complex molecular scaffolds in a single step. nih.gov For quinazolinone synthesis, MCRs offer a convergent and atom-economical approach.

One such strategy involves the one-pot, three-component reaction of isatoic anhydride, an aromatic aldehyde, and urea (B33335) under solvent-free conditions. orgchemres.org Another MCR approach utilizes the reaction of 2-aminobenzamides, aryl halides, and tert-butyl isocyanide in a palladium-catalyzed process to construct quinazolin-4(3H)-ones. organic-chemistry.org A sustainable method for synthesizing quinazolinones has been developed using a magnetically recoverable palladium catalyst in a multicomponent reaction of aryl or heteroaryl iodides, a carbonyl source, and 2-aminobenzamide. frontiersin.org This method boasts high yields and the use of an environmentally friendly solvent system. frontiersin.org

Furthermore, a one-pot, three-component assembly of arenediazonium salts, nitriles, and bifunctional aniline (B41778) derivatives under metal-free conditions provides a straightforward route to diversely substituted quinazolin-4(3H)-ones. acs.org

Strategies for Introducing the tert-Butyl Moiety at C8

The introduction of a tert-butyl group at the C8 position of the quinazolinone ring requires a starting material with the tert-butyl group already in place on the aniline or anthranilic acid precursor. For instance, the synthesis of 8-methylated quinazolinone has been achieved through the coupling of methyl 2-isocyano-3-methylbenzoate with an amine. acs.org A similar strategy would be employed for the 8-tert-butyl analogue, starting with the corresponding 2-amino-3-tert-butylbenzoic acid or a related derivative.

A study on the synthesis of 1H-1-hydroxy-quinazolin-4-ones demonstrated that a tert-butyl derivative could be synthesized, albeit in lower yields compared to other analogues, highlighting the steric hindrance of the bulky substituent. nih.gov Another study noted a sharp decline in potency when a bulky tert-butyl group was introduced at certain positions of a quinazolinone-based inhibitor, suggesting that steric bulk can significantly influence molecular interactions. nih.gov

Development and Optimization of Synthetic Protocols for 8-tert-butyl-1H-quinazolin-4-one

To improve the efficiency and sustainability of quinazolinone synthesis, various modern techniques have been employed, including microwave-assisted synthesis and metal-catalyzed cross-coupling reactions.

Microwave-Assisted Synthesis Enhancements

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. nih.govnih.gov The Niementowski synthesis, which traditionally requires harsh conditions, has been significantly improved with the use of microwave assistance. nih.gov

Microwave-assisted synthesis has been successfully applied to the Friedlander synthesis (a modified Niementowski reaction) for preparing quinazolin-4(3H)-one derivatives under solvent-less conditions using organic clays (B1170129) as catalysts. ijarsct.co.in Furthermore, the condensation of anthranilic acid, amines, and orthoesters can be efficiently carried out under microwave irradiation in the presence of heteropolyacids as catalysts. researchgate.net The synthesis of 2,4(1H,3H)-quinazolinediones and 2-thioxoquinazolines from substituted methyl anthranilate and iso(thio)cyanates has also been achieved using microwave irradiation without the need for a catalyst or base. nih.gov Iron-catalyzed cyclization of 2-halobenzoic acids and amidines in water has also been successfully performed using microwave assistance to produce quinazolinone derivatives. rsc.org

Metal-Catalyzed and Non-Metal Catalyzed Approaches

Transition-metal catalysis has become an indispensable tool for the synthesis of quinazolines and their derivatives. nih.govmdpi.com Various metals, including palladium, copper, manganese, and cobalt, have been employed to facilitate the construction of the quinazolinone scaffold. frontiersin.orgnih.govmdpi.comresearchgate.net

Palladium-catalyzed reactions, such as the three-component reaction of 2-aminobenzamides, aryl halides, and tert-butyl isocyanide, provide an efficient route to quinazolin-4(3H)-ones. organic-chemistry.org Copper-catalyzed methods include the one-pot tandem multi-component synthesis from (2-aminophenyl)methanols, aldehydes, and ceric ammonium (B1175870) nitrate. mdpi.com Earth-abundant metals like manganese and cobalt have also been used in acceptorless dehydrogenative coupling strategies for quinazoline (B50416) synthesis. nih.govmdpi.com A robust and reusable α-MnO2 heterogeneous catalyst has been used for the oxidative cyclization of anthranilamides with alcohols. frontiersin.orgrsc.org

Non-metal catalyzed approaches have also been developed. For instance, a visible-light-promoted direct coupling of quinazolinones and simple alkylamides using tert-butyl peroxybenzoate as an oxidant offers a mild and efficient method for N-aminoalkylation. chemrxiv.org Another metal-free approach utilizes tert-butyl hydroperoxide to promote the reaction of quinazoline-3-oxides with primary amines to afford quinazolin-4(3H)-ones. acs.org An oxidant-free synthesis of phenolic quinazolin-4(3H)-ones has been achieved by reacting 2-aminobenzamides, sulfonyl azides, and terminal alkynes. nih.gov

Data Tables

Table 1: Overview of Synthetic Methodologies for Quinazolinone Core

| Methodology | Reactants | Key Features | References |

| Niementowski Synthesis | Anthranilic acid, Amide | Classical method, can require high temperatures | wikipedia.org, chemeurope.com, |

| Cyclocondensation | Anthranilic acid, Acyl chloride, Amine | Forms a benzoxazinone intermediate | nih.gov |

| Multi-Component Reaction | Isatoic anhydride, Aldehyde, Urea | One-pot, solvent-free | orgchemres.org |

| Multi-Component Reaction | 2-Aminobenzamide, Aryl halide, Isocyanide | Palladium-catalyzed | organic-chemistry.org |

| Microwave-Assisted Synthesis | Anthranilic acid, Amine, Orthoester | Faster reaction, higher yields | researchgate.net |

| Metal-Catalyzed Synthesis | 2-Aminobenzylamines, Alcohols | Use of heterogeneous α-MnO2 catalyst | frontiersin.org, rsc.org |

| Non-Metal Catalyzed Synthesis | Quinazolinone, Alkylamide | Visible-light promoted | chemrxiv.org |

Chemo-, Regio-, and Stereoselective Synthetic Considerations

The synthesis of quinazolinones, including the 8-tert-butyl derivative, often involves the cyclization of anthranilic acid derivatives or 2-aminobenzonitriles. The chemo- and regioselectivity of these reactions are paramount in achieving the desired product.

Cheoselectivity: In multi-component reactions for quinazolinone synthesis, such as the condensation of 2-aminobenzamides, an aldehyde, and a nitrogen source, chemoselectivity is crucial. For instance, in the presence of multiple reactive functional groups on the substrates, the reaction conditions must be optimized to favor the formation of the quinazolinone ring over other potential side products. The use of specific catalysts, such as p-toluenesulfonic acid, can direct the reaction towards the desired cyclocondensation pathway. nih.gov

Regioselectivity: The formation of the this compound isomer is inherently controlled by the choice of the starting material, typically a 2-amino-3-tert-butyl-substituted benzene derivative. For example, starting with 2-amino-3-tert-butylbenzamide ensures the tert-butyl group is positioned at the 8-position of the final quinazolinone ring. In syntheses involving the reaction of 2-aminobenzonitriles with carbonyl compounds, the regioselectivity of the initial condensation and subsequent cyclization determines the final substitution pattern. nih.gov

Stereoselectivity: While the core this compound is achiral, the introduction of substituents at the N1, N3, or C2 positions can create stereocenters. The stereoselective synthesis of such derivatives often relies on the use of chiral auxiliaries, catalysts, or starting materials. For instance, the synthesis of 3,4-dihydroquinazolines can be achieved with stereoselectivity, which can then be oxidized to the corresponding quinazolinones. acs.org

Green Chemistry Principles in Quinazolinone Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of quinazolinones to reduce the environmental impact of chemical processes. researchgate.net This includes the use of environmentally benign solvents, catalysts, and reaction conditions.

Solvent-Free and Aqueous Media Reactions

The use of water as a solvent or conducting reactions under solvent-free conditions represents a significant step towards greener synthesis. tandfonline.com

Aqueous Media: Water is an attractive solvent due to its non-toxic, non-flammable, and inexpensive nature. Syntheses of quinazolinone derivatives have been successfully carried out in aqueous media, often with the aid of catalysts or surfactants to overcome the low solubility of organic reactants. rsc.orgtandfonline.com For example, basic ionic liquids have been shown to act as both a catalyst and a surfactant in the aqueous synthesis of quinazolinones from 2-aminobenzonitrile (B23959) and cyclohexanone. nih.govrsc.org The addition of salts like NaCl can help control micelle formation and enhance hydrophobic interactions, leading to cleaner reactions. tandfonline.com

Solvent-Free Reactions: Solvent-free, or solid-state, reactions offer advantages such as reduced waste, easier product separation, and often, enhanced reaction rates. mdpi.com Microwave irradiation is frequently employed in solvent-free syntheses of quinazolinones, promoting efficient and rapid reactions. frontiersin.orgnih.gov For example, the condensation of 2-aminobenzophenone, aldehydes, and amines can be achieved in minutes with excellent yields under solvent-free microwave conditions. researchgate.net

Application of Deep Eutectic Solvents and Ionic Liquids

Deep eutectic solvents (DESs) and ionic liquids (ILs) are considered greener alternatives to traditional volatile organic solvents. tandfonline.comacs.org

Deep Eutectic Solvents (DESs): DESs are mixtures of a hydrogen bond donor and a hydrogen bond acceptor, forming a eutectic mixture with a melting point lower than the individual components. tandfonline.comroyalsocietypublishing.org They are often biodegradable, non-toxic, and inexpensive. tandfonline.comroyalsocietypublishing.org DESs, such as those based on choline (B1196258) chloride and urea or tartaric acid, can act as both the solvent and catalyst in quinazolinone synthesis, leading to excellent yields and simplified procedures. tandfonline.comroyalsocietypublishing.orgnih.govrsc.orgtandfonline.com

Ionic Liquids (ILs): ILs are salts with low melting points that exhibit negligible vapor pressure, high thermal stability, and tunable properties. acs.org They have been effectively used as catalysts and recyclable solvents in quinazolinone synthesis. nih.govrsc.org Basic anion-functionalized ILs can catalyze the reaction of CO2 with 2-aminobenzonitrile to produce quinazoline-2,4(1H,3H)-dione. acs.orgnih.gov The basicity and surfactivity of certain ILs can be harnessed to promote condensation reactions in aqueous media. nih.govrsc.org

Below is a table summarizing the use of various green solvents in quinazolinone synthesis.

Table 1: Green Solvents in Quinazolinone Synthesis| Green Solvent System | Reactants | Catalyst/Conditions | Key Advantages | Reference(s) |

|---|---|---|---|---|

| Aqueous Media | 2-aminobenzonitriles, aldehydes | Electrochemical catalysis | Environmentally benign, practical | rsc.org |

| Aqueous Media | 2-aminobenzonitrile, cyclohexanone | Basic ionic liquid [PDoIm][OH] | Recyclable catalytic system, surfactant behavior | nih.govrsc.org |

| Deep Eutectic Solvent (DES) | 2-aminoaryl ketones, aldehydes, ammonium acetate | Maltose:dimethylurea DES | Mild, greener protocol | tandfonline.com |

| Deep Eutectic Solvent (DES) | Diamine, aldehyde | l-(+)-tartaric acid–choline chloride, ultrasonic irradiation | Atom-economical, good-to-excellent yields | royalsocietypublishing.orgnih.gov |

| Ionic Liquid (IL) | 2-aminobenzonitrile, CO2 | Basic anion-functionalized IL | Efficient CO2 capture and conversion | acs.org |

| Solvent-Free | 2-aminobenzophenone, aldehydes, amines | Microwave irradiation | Rapid, high yields, clean reaction | researchgate.net |

Heterogeneous Catalysis in Quinazolinone Formation

Heterogeneous catalysts offer significant advantages, including easy separation from the reaction mixture, reusability, and often, ligand-free conditions. nih.gov

Several heterogeneous catalytic systems have been developed for quinazolinone synthesis:

Platinum on Zeolite (Pt/HBEA): Platinum nanoclusters supported on HBEA zeolite have been shown to effectively catalyze the acceptorless dehydrogenative coupling of o-aminobenzamide and alcohols to form quinazolinones. This system exhibits a high turnover number and is applicable to a wide range of alcohols. rsc.org

Manganese Oxides: Nanoporous manganese oxide-based materials, such as α-MnO2 and OMS-2, have been used as robust and reusable heterogeneous catalysts for the synthesis of quinazolines and quinazolinones. nih.gov

Metal-Organic Frameworks (MOFs): Cobalt-based zeolite imidazolate frameworks (ZIF-67) have been employed as efficient heterogeneous catalysts for the synthesis of quinazolines from 2-aminobenzophenones and benzyl (B1604629) amines. nih.gov

The use of these catalysts aligns with green chemistry principles by reducing waste and avoiding the use of toxic or expensive homogeneous catalysts. nih.gov

Derivatization Strategies and Functionalization of the this compound Scaffold

The derivatization of the this compound core is essential for modulating its physicochemical and biological properties. Key positions for functionalization are the N1 and N3 nitrogens of the quinazolinone ring. rsc.orgnih.gov

Substituent Introduction at N1 and N3 Positions

The introduction of substituents at the N1 and N3 positions can be achieved through various synthetic strategies.

N3-Substitution: The substituent at the N3 position is often introduced during the primary synthesis of the quinazolinone ring. For example, in the reaction of a 2-amino-3-tert-butylbenzamide with an aldehyde and a primary amine, the amine component determines the N3-substituent. nih.gov Alternatively, starting with an anthranilic acid derivative, reaction with an appropriate amide or amine in the presence of a cyclizing agent can install the desired N3-substituent. tandfonline.com

N1-Substitution: Substitution at the N1 position typically occurs after the formation of the quinazolinone ring. This can be achieved via N-alkylation or N-arylation reactions using a suitable electrophile (e.g., alkyl halides, aryl halides) in the presence of a base. The choice of base and reaction conditions is critical to ensure selective substitution at N1 over N3, especially if the N3 position is unsubstituted.

Palladium-Catalyzed Reactions: Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, offer efficient ways to introduce a variety of substituents. A three-component reaction involving 2-aminobenzamides, aryl halides, and tert-butyl isocyanide, catalyzed by palladium, provides a direct route to 2,3-disubstituted quinazolin-4(3H)-ones. colby.eduresearchgate.net This methodology could be adapted for the synthesis of N3-substituted 8-tert-butyl-quinazolin-4-ones.

The following table outlines general strategies for N1 and N3 functionalization.

Table 2: Derivatization Strategies for the Quinazolinone Scaffold| Position | Strategy | Reagents/Conditions | Resulting Structure | Reference(s) |

|---|---|---|---|---|

| N3 | One-pot synthesis | 2-aminobenzamide, aldehyde, primary amine | N3-substituted quinazolinone | nih.gov |

| N3 | Cyclization | Anthranilic acid, amine, orthoester, microwave | N3-substituted quinazolinone | tandfonline.com |

| N1 | N-Alkylation/Arylation | Pre-formed quinazolinone, alkyl/aryl halide, base | N1-substituted quinazolinone | General Method |

| N3 | Palladium-catalyzed three-component reaction | 2-aminobenzamide, aryl halide, isocyanide | N3-substituted quinazolinone | colby.eduresearchgate.net |

Chemical Modifications at the C2 and C4 Positions

The C2 and C4 positions of the quinazolinone ring are primary sites for chemical modification, allowing for the introduction of a wide range of substituents to modulate the molecule's properties.

Modification at the C2 Position:

The functionalization at the C2 position is often achieved by selecting an appropriately substituted anthranilic acid derivative as the starting material. A common synthetic route to 2-substituted quinazolin-4-ones involves the condensation of an anthranilamide with an aldehyde, followed by oxidation. For the synthesis of 2-substituted 8-tert-butyl-1H-quinazolin-4-ones, the corresponding 2-amino-3-tert-butylbenzamide would be a key intermediate.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for C2-arylation of quinazolinones. For instance, a microwave-assisted, copper-co-catalyzed palladium-catalyzed direct arylation of quinazolin-4-ones with aryl iodides provides an efficient route to 2-arylquinazolin-4-ones semanticscholar.org. This methodology could potentially be applied to this compound to introduce various aryl groups at the C2 position.

Another versatile method is the palladium-catalyzed three-component reaction of 2-aminobenzamides, aryl halides, and tert-butyl isocyanide, which allows for the efficient construction of 2-substituted quinazolin-4(3H)-ones uwindsor.canih.gov. Adapting this to 2-amino-3-tert-butylbenzamide would provide a direct entry to a variety of C2-functionalized derivatives.

Table 1: Representative C2-Modifications of the Quinazolinone Scaffold

| Reactant 1 (Quinazolinone Precursor) | Reactant 2 | Catalyst/Reagent | Product (C2-Substituted Quinazolinone) | Reference |

|---|---|---|---|---|

| 2-Aminobenzamide | Aryl halide, tert-butyl isocyanide | Palladium catalyst | 2-Aryl-3-tert-butyl-quinazolin-4(3H)-one | uwindsor.canih.gov |

| Quinazolin-4-one | Aryl iodide | Pd catalyst, Cu co-catalyst | 2-Aryl-quinazolin-4-one | semanticscholar.org |

Modification at the C4 Position:

The C4 position, featuring a hydroxyl group in the tautomeric enol form of the amide, can be readily converted into a more reactive leaving group, typically a chlorine atom, by treatment with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) chemrxiv.org. The resulting 4-chloroquinazoline (B184009) is a versatile intermediate for nucleophilic substitution reactions.

This 4-chloro-8-tert-butylquinazoline can then react with various nucleophiles, such as amines, to introduce a diverse range of substituents at the C4 position. For example, the synthesis of 4-anilinoquinazolines, which are known for their potential as anticancer agents, is commonly achieved through the reaction of 4-chloroquinazolines with anilines . Microwave irradiation can often accelerate these substitution reactions, especially with less reactive amines .

Table 2: Representative C4-Modifications of the Quinazolinone Scaffold

| Starting Material | Reagent | Reaction Type | Product | Reference |

|---|---|---|---|---|

| This compound | POCl₃ or SOCl₂ | Chlorination | 4-Chloro-8-tert-butylquinazoline | chemrxiv.org |

| 4-Chloro-8-tert-butylquinazoline | Primary or secondary amine | Nucleophilic Aromatic Substitution | 4-Amino-8-tert-butylquinazoline derivative |

Functionalization of the Fused Benzene Ring (C5-C7)

Introducing substituents onto the fused benzene ring (positions C5, C6, and C7) of this compound presents a greater challenge due to the inherent reactivity of the heterocyclic part of the molecule. However, modern synthetic methods offer potential strategies.

Directed Ortho-Metalation (DoM):

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings wikipedia.orgbaranlab.org. In the context of this compound, the amide group (N1-H and C4=O) can act as a directing group. Treatment with a strong base, such as n-butyllithium or sec-butyllithium, could potentially lead to deprotonation at the C7 position, which is ortho to the N1-H group. The resulting lithiated species can then be quenched with a variety of electrophiles to introduce substituents at C7. The bulky tert-butyl group at C8 would sterically hinder deprotonation at that position, further favoring functionalization at C7.

Electrophilic Aromatic Substitution:

Direct electrophilic aromatic substitution on the benzene ring of the quinazolinone core is also a possibility. The tert-butyl group is an ortho-, para-directing group. However, the directing effect of the fused pyrimidinone ring will also play a significant role. Halogenation reactions, for instance, could potentially occur at the C6 position. Studies on related quinazolinone systems have shown that direct halogenation can lead to substitution at the C6 and C8 positions nih.gov. Given that the C8 position is already occupied by a tert-butyl group, electrophilic attack would likely be directed to the C6 position.

Palladium-Catalyzed Cross-Coupling Reactions:

If a halogen atom can be introduced at a specific position on the benzene ring (e.g., via DoM followed by halogenation or through direct halogenation), this halo-derivative of this compound can serve as a substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura researchgate.netasianpubs.orgnih.govnih.gov, Heck, and Buchwald-Hartwig amination reactions. These reactions would allow for the introduction of aryl, vinyl, and amino groups, respectively, at the C5, C6, or C7 positions.

Table 3: Potential Strategies for C5-C7 Functionalization

| Position | Methodology | Key Intermediate | Potential Substituents | Reference |

|---|---|---|---|---|

| C7 | Directed Ortho-Metalation (DoM) | 7-Lithio-8-tert-butyl-1H-quinazolin-4-one | Halogens, alkyl, aryl, silyl (B83357) groups | wikipedia.orgbaranlab.org |

| C6 | Electrophilic Aromatic Substitution | This compound | Halogens (Br, Cl, I) | nih.gov |

| C5, C6, or C7 | Palladium-Catalyzed Cross-Coupling | Halo-8-tert-butyl-1H-quinazolin-4-one | Aryl, vinyl, amino groups | researchgate.netasianpubs.orgnih.govnih.gov |

Synthesis of Hybrid Quinazolinone Conjugates

Molecular hybridization, the strategy of combining two or more pharmacophoric units into a single molecule, is a widely used approach in drug discovery. This compound can serve as a scaffold for the creation of novel hybrid molecules.

The synthetic strategies for creating these conjugates often involve the functionalization of the quinazolinone core at the C2, N3, or C4 positions, followed by coupling with another bioactive moiety. For instance, a linker can be attached to the C2 or N3 position, which is then used to connect to another heterocyclic system.

One common approach involves the synthesis of quinazolin-4-one hybrids with other nitrogen-containing heterocycles. For example, novel quinazolin-4-one/3-cyanopyridin-2-one hybrids have been synthesized and shown to possess dual inhibitory activity against certain biological targets nih.gov. While this specific example does not feature an 8-tert-butyl substituent, the synthetic principles can be adapted. This typically involves a multi-component reaction where a functionalized quinazolinone precursor is reacted with the components necessary to build the second heterocyclic ring.

Another strategy is to utilize the C4-chloro intermediate. This reactive handle can be used to link the quinazolinone core to another molecule via a nucleophilic linker. For instance, a diamine linker could be reacted first with the 4-chloro-8-tert-butylquinazoline and then with another electrophilic partner.

The synthesis of such hybrid molecules significantly expands the chemical space around the this compound scaffold, offering the potential for new and improved biological activities.

Advanced Structural Elucidation and Conformational Analysis of 8 Tert Butyl 1h Quinazolin 4 One

X-ray Crystallographic Studies

Supramolecular Interactions and Crystal Packing

The way individual molecules of 8-tert-butyl-1H-quinazolin-4-one arrange themselves in a crystal is dictated by a variety of non-covalent interactions. Hirshfeld surface analysis of similar quinazolinone structures has shown that H···H (44%) and O···H/H···O (25.4%) contacts are the most significant, highlighting the importance of van der Waals forces and hydrogen bonding in the crystal packing. researchgate.net These interactions create a stable, three-dimensional supramolecular assembly. The presence of the sterically demanding tert-butyl group can also influence the packing efficiency and the resulting crystal morphology.

Hydrogen Bonding Networks and Intermolecular Forces

A key feature of the crystal structure of quinazolin-4-ones is the formation of hydrogen bonds. The quinazolin-4-one scaffold typically forms two hydrogen bonds with the backbone of glycine (B1666218) residues and a hydrogen bond between the carbonyl group and the hydroxyl group of serine residues in biological contexts. biorxiv.org In the crystalline state of the parent compound, intermolecular hydrogen bonds are observed between the imino hydrogen and the carbonyl group of adjacent molecules, often leading to the formation of dimers. researchgate.net These hydrogen bonding networks are a dominant force in the crystal packing, contributing significantly to the stability of the solid-state structure.

Solution-State Structural and Dynamic Investigations via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution, providing information that is complementary to solid-state X-ray data.

Advanced 2D NMR Techniques for Proton and Carbon Assignments

Comprehensive assignment of the proton (¹H) and carbon (¹³C) NMR signals of this compound and its analogues is achieved through a suite of one- and two-dimensional NMR experiments. nih.gov Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity between protons and their directly attached carbons, respectively. mdpi.com For instance, in a related quinoline (B57606) derivative, 2D COSY and NOESY experiments were crucial for unambiguously assigning proton signals. mdpi.com The characteristic chemical shifts of the tert-butyl protons (a singlet in the ¹H NMR spectrum) and the associated carbons are readily identified. rsc.orgrsc.org

Below is a representative table of expected ¹H and ¹³C NMR chemical shifts for a substituted quinazolin-4-one scaffold, based on available data for similar structures.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| NH | ~12.20 (br s) | - |

| C2-H | ~8.10 (dd) | - |

| C5-H | ~7.61 (d) | ~126.83 |

| C6-H | ~7.48 (t) | ~126.61 |

| C7-H | ~7.81 (m) | ~135.20 |

| C4=O | - | ~162.77 |

| C8a | - | ~149.91 |

| C4a | - | ~121.71 |

| C8-tBu (C) | - | ~35.0 |

| C8-tBu (CH₃) | ~1.33 (s) | ~31.1 |

Note: The chemical shifts are approximate and can vary depending on the solvent and other substituents.

Conformational Equilibria and Tautomerism Studies

Quinazolin-4-ones can theoretically exist in different tautomeric forms. However, NMR studies, in conjunction with crystallographic data, have consistently shown that the keto-tautomer is the predominant form in both the solid state and in polar solutions like DMSO and water. researchgate.netresearchgate.net The presence of a single set of resonances in the ¹H and ¹³C NMR spectra for each atom in the core structure supports the existence of a single dominant tautomer in solution under typical experimental conditions. researchgate.net The bulky tert-butyl group is not expected to significantly alter this tautomeric preference. The conformational dynamics of the tert-butyl group itself, such as rotation around the C-C bond, are generally rapid on the NMR timescale, resulting in a single, sharp singlet for the nine equivalent methyl protons.

Ligand-Based NMR for Receptor Interaction Mapping

Ligand-based Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the binding mode of a ligand to its receptor, even in cases where the structure of the receptor is unknown. For this compound, the presence of the sterically bulky tert-butyl group offers a unique spectroscopic handle for such studies. The nine equivalent protons of the tert-butyl group give rise to a sharp, intense singlet in the 1H NMR spectrum, which can be readily observed even in the presence of a large protein. nih.gov

One of the key ligand-based NMR techniques applicable here is the analysis of Nuclear Overhauser Effects (NOEs). Intermolecular NOEs can be observed between the protons of the ligand and those of the amino acid residues in the binding pocket of a receptor. nih.gov The intense signal of the tert-butyl group in this compound makes it an excellent probe for detecting these NOEs. By identifying which protons on the receptor are in close spatial proximity to the tert-butyl group, a detailed map of the ligand's orientation within the binding site can be constructed. nih.gov

Furthermore, techniques such as Saturation Transfer Difference (STD) NMR can be employed. In an STD-NMR experiment, a selective saturation of the protein's resonances is transferred to the protons of the bound ligand. The protons of the ligand closest to the protein will show the strongest STD effect, thereby revealing the binding epitope of the ligand. The prominent signal of the tert-butyl group would be expected to show a significant STD effect if it is involved in the binding interaction.

| NMR Technique | Application to this compound | Information Gained |

| 1H NMR | The tert-butyl group provides a distinct and intense singlet, simplifying spectral analysis. | Confirmation of molecular identity and a probe for binding studies. |

| NOESY | Observation of intermolecular NOEs between the tert-butyl group and receptor protons. | Determination of the ligand's orientation and proximity to specific amino acid residues in the binding site. nih.gov |

| STD-NMR | Identifies which parts of the ligand are in close contact with the receptor. | Mapping of the binding epitope of this compound. |

| 13C NMR | Analysis of chemical shift perturbations upon binding. | Provides complementary information on the electronic environment of the carbon atoms, including those of the tert-butyl group. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and providing insights into the conformational state of this compound. The spectra are characterized by vibrations of the quinazolinone core, the tert-butyl substituent, and the N-H and C=O groups.

The IR spectrum of quinazoline (B50416) derivatives typically shows strong absorption bands in the regions of 1635–1610 cm⁻¹, 1580–1565 cm⁻¹, and 1520–1475 cm⁻¹, which arise from the aromatic ring vibrations. nih.gov The C-H in-plane and out-of-plane deformation vibrations are expected in the ranges of 1290–1010 cm⁻¹ and 1000–700 cm⁻¹, respectively. nih.gov The presence of the carbonyl group in the 4-position of the quinazolinone ring will give rise to a strong C=O stretching vibration, typically in the range of 1680-1640 cm⁻¹. The N-H stretching vibration of the lactam moiety is expected as a broad band in the region of 3400-3100 cm⁻¹. The tert-butyl group will exhibit characteristic C-H stretching and bending vibrations.

Raman spectroscopy provides complementary information. The aromatic ring vibrations are also Raman active and can be used to confirm the assignments made from the IR spectrum. The C-C skeletal vibrations of the tert-butyl group are also expected to be observable. researchgate.net

| Functional Group | Expected IR Frequency (cm⁻¹) ** | Expected Raman Frequency (cm⁻¹) ** | Vibrational Mode |

| N-H | 3400-3100 (broad) | 3400-3100 | Stretching |

| C-H (aromatic) | 3100-3000 | 3100-3000 | Stretching |

| C-H (tert-butyl) | 2980-2870 | 2980-2870 | Stretching |

| C=O | 1680-1640 | 1680-1640 | Stretching |

| C=N | 1630-1580 | 1630-1580 | Stretching |

| C=C (aromatic) | 1610-1450 | 1610-1450 | Ring Stretching |

| C-H (tert-butyl) | 1470-1365 | 1470-1365 | Bending |

| C-N | 1350-1250 | 1350-1250 | Stretching |

| C-C (tert-butyl) | 1250-1200 | 1250-1200 | Skeletal Vibration |

Note: The exact frequencies can be influenced by the solid-state packing or solvent environment.

Mass Spectrometry for Elucidating Fragmentation Pathways and Complex Structures

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elucidating the structure of this compound through its fragmentation pattern. In electron ionization (EI) mass spectrometry, the molecule is expected to undergo characteristic fragmentation.

The molecular ion peak (M⁺˙) should be readily observable. A prominent fragmentation pathway for compounds containing a tert-butyl group is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation, resulting in a peak at [M-15]⁺. researchgate.net This is often the base peak in the spectrum of tert-butyl substituted aromatic compounds. researchgate.net Subsequent fragmentation of the quinazolinone ring can also occur. For instance, the loss of CO is a common fragmentation pathway for cyclic ketones and lactams, which would lead to a peak at [M-28]⁺ or [M-15-28]⁺. The fragmentation of the quinazolinone ring system itself can lead to a variety of smaller charged fragments, providing a fingerprint for the core structure. nih.gov

Tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation pathways by selecting a specific precursor ion and analyzing its daughter ions. nih.gov This would allow for a more detailed structural confirmation.

| Ion | m/z (relative to M) | Proposed Identity/Origin |

| [M]⁺˙ | M | Molecular Ion |

| [M-15]⁺ | M-15 | Loss of a methyl radical (•CH₃) from the tert-butyl group. |

| [M-28]⁺˙ | M-28 | Loss of carbon monoxide (CO) from the quinazolinone ring. |

| [M-43]⁺ | M-43 | Loss of a propyl radical (•C₃H₇) from the tert-butyl group or sequential loss of CH₃ and CO. |

| [M-57]⁺ | M-57 | Loss of the entire tert-butyl radical (•C₄H₉). |

Computational Chemistry and Theoretical Investigations of 8 Tert Butyl 1h Quinazolin 4 One

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in understanding the fundamental characteristics of 8-tert-butyl-1H-quinazolin-4-one. These calculations, based on the principles of quantum mechanics, provide a detailed picture of the molecule's electronic structure, stability, and reactivity.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic properties of a molecule are largely dictated by the distribution of its electrons in various molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For quinazolinone derivatives, the HOMO is typically located over the fused ring system and any electron-donating substituents, while the LUMO is often distributed over the pyrimidinone ring and electron-withdrawing groups. The HOMO-LUMO energy gap provides insights into the molecule's charge transfer capabilities and its potential to interact with other molecules. researchgate.net Theoretical investigations into various aromatic compounds have shown that these quantum chemical parameters play a significant role in estimating biological activity. researchgate.net

Table 1: Key Quantum Chemical Parameters

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital. | Relates to the ability to donate an electron. |

| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | Energy difference between ELUMO and EHOMO. | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Ionization Potential (IP) | The minimum energy required to remove an electron from a molecule. | Related to EHOMO. |

| Electron Affinity (EA) | The energy released when an electron is added to a molecule. | Related to ELUMO. |

This table provides a general overview of key quantum chemical parameters and their significance in the context of molecular analysis.

Energetic Analysis of Conformational Isomers and Tautomers

The presence of the bulky tert-butyl group at the 8-position can influence the conformational preferences of the quinazolinone ring system. While the quinazolinone core is largely planar, the tert-butyl group can rotate. However, due to its size, it acts as a conformational anchor, potentially leading to distinct, low-energy conformations. conicet.gov.ar Computational methods, such as Density Functional Theory (DFT), can be used to calculate the relative energies of different conformers and identify the most stable three-dimensional structure.

Furthermore, quinazolin-4-ones can exist in different tautomeric forms, primarily the keto (1H) and enol (4-hydroxy) forms. Quantum chemical calculations are essential for determining the relative stability of these tautomers. The energetic analysis helps in understanding which tautomer is likely to be predominant under physiological conditions, which is crucial for predicting its binding mode to a biological target.

Reactivity Prediction and Reaction Mechanism Elucidation

Quantum chemical calculations can predict the reactivity of different sites within the this compound molecule. Parameters such as electrostatic potential maps and Fukui functions can identify nucleophilic and electrophilic centers, providing insights into how the molecule might interact with other reagents. This information is valuable for designing synthetic routes and understanding potential metabolic transformations. For instance, mechanistic studies on related quinazolinone syntheses have utilized computational approaches to propose plausible reaction pathways. nih.gov

Spectroscopic Property Predictions (e.g., NMR chemical shifts, vibrational frequencies)

Theoretical calculations can predict spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. For example, calculating the theoretical 1H and 13C NMR chemical shifts can aid in the assignment of experimental spectra. nih.gov Similarly, the prediction of vibrational frequencies (IR and Raman spectra) using methods like DFT can be compared with experimental spectra to validate the computed geometry and understand the vibrational modes of the molecule. nih.govnih.gov The accuracy of these predictions has significantly improved with the advancement of computational methods and basis sets. nih.gov

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, it is used to predict how a small molecule like this compound might bind to the active site of a protein target.

Characterization of Binding Modes and Key Intermolecular Interactions

Molecular docking simulations can reveal the specific binding mode of this compound within a protein's binding pocket. These simulations identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the stability of the ligand-protein complex. nih.gov

For example, in studies of quinazolinone-based inhibitors targeting enzymes like the SARS-CoV-2 main protease, docking studies have been crucial in understanding how these molecules fit into the active site. nih.gov The quinazolinone scaffold often participates in hydrogen bonding interactions, while substituents on the ring system can form hydrophobic or other interactions with specific amino acid residues. The tert-butyl group at the 8-position, being lipophilic, would be expected to favor interactions with hydrophobic pockets within a binding site. The characterization of these interactions is fundamental for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. nih.gov

Table 2: Common Intermolecular Interactions in Ligand-Protein Binding

| Interaction Type | Description |

|---|---|

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. |

| Hydrophobic Interaction | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. |

| Pi-Alkyl Interaction | A noncovalent interaction between a pi system and an alkyl group. |

| Salt Bridge | A bond between oppositely charged residues that are sufficiently close to each other to experience electrostatic attraction. |

This table outlines common types of intermolecular interactions that are identified and analyzed in molecular docking simulations.

Ligand-Target Specificity and Selectivity Prediction

Computational techniques are pivotal in predicting the binding affinity and selectivity of quinazolinone scaffolds to various biological targets. Studies on the quinazolin-4-one core have demonstrated that this structure is a promising scaffold for developing inhibitors that can target the nicotinamide (B372718) binding site of the catalytic domain of enzymes like tankyrases (TNKS). biorxiv.orgnih.gov

Research has shown that substitutions at the C-8 position of the quinazolin-4-one ring can significantly influence inhibitory potency and selectivity. For instance, prior studies suggest that incorporating small, electron-rich substituents at the C-8 position may enhance the inhibitory power against tankyrases. biorxiv.org Larger substituents at this position are also being investigated to engage in new interactions with target enzymes like TNKS2, aiming to improve both affinity and selectivity. biorxiv.org

Molecular docking studies have identified several potential kinase targets for quinazolinone derivatives. These include Cyclin-Dependent Kinase 2 (CDK2), Vascular Endothelial Growth Factor Receptors (VEGFR1 and VEGFR2), Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor Alpha (PDGFRA). nih.govnih.govnih.gov The interactions typically involve hydrogen bonds and π-π stacking between the quinazolinone core and key amino acid residues in the active site of the kinases. biorxiv.orgnih.gov For example, docking studies with CDK2 revealed that quinazolin-4(3H)-one derivatives can form crucial hydrogen bonds with residues like Asp86 and Leu83. nih.gov

Table 1: Predicted Interactions of Quinazolinone Scaffolds with Biological Targets

| Target Protein | Interacting Residues (Examples) | Type of Interaction | Reference |

| TNKS2 | Gly1032, Ser1068, Tyr1071 | Hydrogen Bonds, π-π Stacking | biorxiv.org |

| CDK2 | Ile10, Ala31, Asp86, Leu134 | Hydrogen Bonds, van der Waals, π-Alkyl | nih.gov |

| VEGFR1/2 | Not Specified | Hydrogen Bonds | nih.gov |

| PDGFRA | Lys627, Met648, Phe678 | π-Alkyl, π-π Stacking | nih.gov |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules in a system over time. For compounds like this compound, MD simulations provide a detailed view of the compound's behavior when bound to a biological target, offering insights into the stability of the complex and the nature of the interactions. nih.gov

Conformational Stability of Compound-Target Complexes

A key application of MD simulations in drug discovery is to assess the stability of a ligand-protein complex. nih.gov For quinazolinone derivatives, simulations have been performed to evaluate how stably they remain in the binding pocket of their target enzymes, such as VEGFR1 and VEGFR2. nih.gov

The stability is often quantified by calculating the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial positions over the course of the simulation. Low and stable RMSD values, typically around 1-2 Å, indicate that the complex is conformationally stable. nih.gov Another important metric is the Root Mean Square Fluctuation (RMSF), which measures the fluctuation of individual amino acid residues. This helps identify which parts of the protein are flexible and which are stable upon ligand binding. Studies have shown that for active quinazolinone-target complexes, strong hydrogen bond interactions are consistently maintained for a significant portion of the simulation time, further confirming the stability of the binding. nih.gov

Table 2: Typical Metrics for Assessing Compound-Target Stability in MD Simulations

| Metric | Description | Indication of Stability | Reference |

| RMSD | Measures the average deviation of atoms from a reference structure over time. | Low and converging values suggest the complex has reached a stable state. | nih.gov |

| RMSF | Measures the fluctuation of individual atoms or residues around their average position. | Lower values in the binding site indicate stable ligand interactions. | nih.gov |

| Hydrogen Bonds | Tracks the formation and breaking of hydrogen bonds between ligand and target. | High occupancy throughout the simulation indicates a stable and specific interaction. | nih.gov |

Binding Free Energy Calculations (e.g., MM-PBSA/GBSA)

To obtain a more quantitative estimate of binding affinity, Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are widely used methods. nih.gov These "end-point" methods calculate the binding free energy by combining molecular mechanics energy terms with continuum solvation models. nih.gov They offer a balance between the speed of docking scores and the high computational cost of more rigorous alchemical free energy calculations. nih.gov

The binding free energy is calculated as the difference between the free energy of the protein-ligand complex and the free energies of the individual protein and ligand in solution. The calculation includes van der Waals energy, electrostatic energy, and solvation free energy components. nih.govnih.gov MM/PBSA and MM/GBSA have been successfully applied in numerous drug design projects to rank compounds, refine docking poses, and understand the energetic contributions of specific interactions. nih.gov For quinazolinone-based inhibitors, these calculations can help to explain why certain substitutions, such as at the C-8 position, lead to improved potency.

Table 3: Components of MM/PBSA and MM/GBSA Binding Free Energy Calculations

| Energy Component | Description | Contribution to Binding | Reference |

| ΔE_vdw | van der Waals energy | Favorable | nih.gov |

| ΔE_elec | Electrostatic energy | Favorable | nih.gov |

| ΔG_polar | Polar solvation energy | Unfavorable (desolvation penalty) | nih.gov |

| ΔG_nonpolar | Nonpolar solvation energy | Favorable (hydrophobic effect) | nih.gov |

Investigation of Dynamic Interactions and Allosteric Effects

Proteins are dynamic entities, and the binding of a ligand can induce conformational changes that are transmitted to distant sites, a phenomenon known as allostery. nih.gov MD simulations are uniquely suited to investigate these dynamic effects. nih.gov By analyzing the correlated motions and fluctuations within a protein before and after a quinazolinone derivative binds, researchers can identify allosteric communication pathways. nih.gov

These investigations can reveal how a compound binding at an allosteric site—a site other than the primary (orthosteric) active site—can modulate the protein's function. nih.gov Understanding these long-range dynamic effects is critical for designing allosteric modulators, which can offer advantages in terms of selectivity and overcoming drug resistance compared to traditional active-site inhibitors. nih.gov Machine learning approaches are increasingly being combined with MD simulation data to better predict the functional consequences of allosteric ligand binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) models are computational tools that correlate the chemical structure of compounds with their biological activities or physicochemical properties. nih.gov These models are essential in modern drug discovery for screening virtual libraries and prioritizing compounds for synthesis and testing.

Development of Predictive Models for Biological and Physicochemical Properties

For a series of quinazolinone derivatives, QSAR models can be developed to predict their inhibitory activity (e.g., IC₅₀ values) against a specific target. nih.gov To build these models, the chemical structures of the compounds are represented by numerical values called molecular descriptors. These descriptors can encode various aspects of the molecule, such as its size, shape, hydrophobicity, and electronic properties.

Statistical methods are then used to create a mathematical equation that links these descriptors to the observed biological activity. For example, a QSAR study on quinazolin-4(3H)-one derivatives found that specific substitutions significantly impacted cytotoxicity against cancer cell lines. nih.gov Similarly, studies on C-8 substituted quinazolin-4-ones have shown a clear relationship between the nature of the substituent and the potency against tankyrase, providing the foundational data for a predictive QSAR model. biorxiv.org

In addition to biological activity, SPR models can predict important Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov Predicting properties like intestinal absorption, which can be influenced by factors like molecular weight, is crucial for developing orally bioavailable drugs. nih.gov

Table 4: Conceptual Framework of a QSAR/SPR Model for Quinazolinone Derivatives

| Model Component | Description | Example for Quinazolinones | Reference |

| Dataset | A series of related compounds with measured activity/property data. | A set of C-8 substituted quinazolinones with measured IC₅₀ values against TNKS2. | biorxiv.org |

| Descriptors | Numerical representations of molecular structure and properties. | Hydrophobicity (LogP), molecular weight, electronic properties of the C-8 substituent. | nih.gov |

| Algorithm | A statistical method to build the mathematical model. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Machine Learning. | nih.gov |

| Predictive Model | The final equation used to predict the activity of new, untested compounds. | pIC₅₀ = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ... | nih.gov |

Descriptor Selection and Statistical Validation of Models

In the realm of computational drug design, Quantitative Structure-Activity Relationship (QSAR) models are pivotal for predicting the biological activity of chemical compounds based on their molecular structures. The development of a robust and predictive QSAR model is critically dependent on the careful selection of molecular descriptors and rigorous statistical validation.

Descriptor Selection:

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. For quinazolinone analogues, a wide array of descriptors have been employed in QSAR studies to correlate their structural features with activities such as anticonvulsant, anticancer, and anti-inflammatory effects. ijpscr.infonih.govnih.gov These descriptors can be broadly categorized as:

1D Descriptors: These are the simplest descriptors and include counts of atoms, bonds, and molecular weight.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, connectivity indices, and counts of specific chemical functional groups.

3D Descriptors: These are calculated from the 3D coordinates of the atoms in a molecule and describe its spatial properties, such as molecular volume, surface area, and shape indices.

Physicochemical Descriptors: These relate to the physicochemical properties of the molecule, such as lipophilicity (logP), molar refractivity, and polarizability.

Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide insights into the electronic properties of a molecule, including HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and atomic charges.

The selection of the most relevant descriptors is a crucial step in QSAR modeling. Various computational techniques, such as genetic algorithms, stepwise multiple linear regression, and principal component analysis, are used to identify a subset of descriptors that have the most significant correlation with the biological activity of the quinazolinone derivatives under investigation. researchgate.net

Statistical Validation of Models:

Once a QSAR model is developed, it must be subjected to rigorous statistical validation to ensure its robustness, reliability, and predictive power. This is typically achieved through both internal and external validation methods.

Internal Validation: This process assesses the stability and predictive ability of the model using the same dataset on which it was built. A common technique is leave-one-out cross-validation (q²), where the model is repeatedly built with one data point omitted and then used to predict the activity of the omitted compound. A high q² value (typically > 0.5) indicates good internal predictivity. researchgate.net

External Validation: This is a more stringent test of the model's predictive power, where it is used to predict the biological activity of a set of compounds (the test set) that were not used in the model's development. The predictive ability is often assessed by the squared correlation coefficient between the observed and predicted activities for the test set (R²pred). A high R²pred value (typically > 0.6) suggests that the model can accurately predict the activity of new, untested compounds. researchgate.net

The following table provides an example of statistical parameters used to validate a QSAR model for a series of quinazolinone derivatives with anticonvulsant activity. researchgate.net

| Statistical Parameter | Value | Description |

| R² | 0.899 | Coefficient of determination for the training set |

| R²adj | 0.888 | Adjusted R² |

| Q² | 0.866 | Leave-one-out cross-validation coefficient |

| R²pred | 0.7406 | Predictive R² for the external test set |

These statistical metrics provide confidence in the QSAR model's ability to guide the design of new quinazolinone analogues with potentially improved biological activity.

Cheminformatics and Virtual Screening for Quinazolinone Analogues

Cheminformatics and virtual screening are powerful computational tools that have been instrumental in the discovery and optimization of novel quinazolinone analogues for various therapeutic targets. These approaches enable the rapid and cost-effective exploration of vast chemical spaces to identify promising lead compounds.

Cheminformatics in Quinazolinone Research:

Cheminformatics encompasses the use of computational methods to analyze and manage large datasets of chemical information. In the context of quinazolinone research, cheminformatics plays a vital role in:

Library Design: Designing diverse libraries of virtual quinazolinone analogues for screening against specific biological targets.

Similarity Searching: Identifying commercially available or synthetically accessible compounds that are structurally similar to known active quinazolinones.

ADMET Prediction: In silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of quinazolinone derivatives to prioritize compounds with favorable drug-like profiles.

Virtual Screening for Quinazolinone Analogues:

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. The two main approaches to virtual screening are ligand-based and structure-based methods.

Ligand-Based Virtual Screening (LBVS): This approach is used when the 3D structure of the biological target is unknown. It relies on the knowledge of a set of molecules known to be active. A model, such as a pharmacophore or a QSAR model, is built based on the common structural features of these active compounds. This model is then used to screen large compound databases to find new molecules that match the model's requirements.

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is available, SBVS, primarily through molecular docking, is a powerful tool. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For quinazolinone analogues, docking studies have been used to elucidate their binding modes with various enzymes, such as epidermal growth factor receptor (EGFR) kinase and tubulin. These studies provide valuable insights into the key interactions between the ligand and the protein, which can guide the design of more potent and selective inhibitors.

The following table outlines a typical workflow for a virtual screening campaign aimed at identifying novel quinazolinone analogues.

| Step | Description |

| 1. Target Selection and Preparation | Identify the biological target of interest and obtain its 3D structure (e.g., from the Protein Data Bank). Prepare the protein structure for docking by adding hydrogen atoms, assigning charges, and defining the binding site. |

| 2. Ligand Database Preparation | Compile a database of quinazolinone analogues or a diverse chemical library. Prepare the ligands by generating 3D conformations and assigning appropriate chemical properties. |

| 3. Molecular Docking | Dock the ligand library into the defined binding site of the target protein using a docking program (e.g., AutoDock, Glide, GOLD). |

| 4. Scoring and Ranking | Score the docked poses of each ligand using a scoring function to estimate their binding affinity. Rank the ligands based on their scores. |

| 5. Post-processing and Filtering | Apply various filters to the ranked list, such as ADMET predictions and visual inspection of the binding modes, to select a smaller subset of promising candidates for experimental testing. |

Through these computational approaches, researchers can efficiently navigate the vast chemical landscape to identify and optimize quinazolinone analogues, including potentially this compound, for a range of therapeutic applications.

Pharmacological Target Identification and Biochemical Mechanism of Action Studies

Enzyme Inhibition and Modulation Profiling

The quinazolin-4-one core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with numerous enzymes, particularly those involved in cell signaling pathways critical to cancer and other diseases. nih.govmdpi.com

Quinazolin-4-one derivatives are well-documented as potent inhibitors of various protein kinases. nih.govnih.gov

Epidermal Growth Factor Receptor (EGFR) Inhibition: The quinazoline (B50416) skeleton is a key feature in several FDA-approved EGFR inhibitors. nih.gov Studies on various quinazolin-4-one derivatives have demonstrated their ability to inhibit EGFR, including in non-small cell lung cancer (NSCLC) cell lines. mdpi.comnih.gov For instance, certain 4-anilinoquinazoline (B1210976) derivatives act as potent inhibitors of both EGFR and VEGFR. nih.gov The mechanism often involves interaction with the ATP-binding site of the kinase domain. nih.gov Some quinazolinones have been developed as allosteric inhibitors, targeting mutant forms of EGFR that are resistant to conventional therapies. nih.gov

Phosphoinositide 3-Kinase (PI3K) and AKT Inhibition: The PI3K/AKT/mTOR signaling pathway is another significant target for quinazolin-4-one-based compounds. Some derivatives have been designed as dual PI3K/HDAC inhibitors. mdpi.comnih.gov For example, the quinazoline derivative NVP-BKM120 is a known PI3K inhibitor that reduces the cellular levels of the PI3K kinase. nih.gov Inhibition of the PI3K/AKT pathway by these compounds can lead to decreased cell proliferation and survival in cancer cells. nih.govnih.gov

Aurora Kinase Inhibition: Aurora kinases, which are crucial for cell cycle regulation, are prominent targets of quinazolin-4-one derivatives. nih.govmdpi.com Numerous studies have reported the design and synthesis of quinazolin-4-one compounds as inhibitors of Aurora kinase A and B. nih.govresearchgate.net For example, a novel quinazolin-4(3H)-one derivative, BIQO-19, was shown to have antiproliferative activity against NSCLC cells by inhibiting Aurora kinase A. nih.gov ZM447439, a quinazoline derivative, is an ATP-competitive inhibitor of both Aurora A and Aurora B. mdpi.com

Table 1: Examples of Kinase Inhibitory Activity of Various Quinazolin-4-one Derivatives

| Compound Class/Derivative | Target Kinase(s) | IC50 Values | Reference(s) |

|---|---|---|---|

| Quinazolin-4(3H)-one derivatives (2i, 3i) | CDK2 | 0.173 ± 0.012 µM, 0.177 ± 0.032 µM | nih.gov |

| HER2 | 0.081 ± 0.011 µM, 0.079 ± 0.015 µM | nih.gov | |

| EGFR | 0.178 ± 0.014 µM, 0.181 ± 0.011 µM | nih.gov | |

| Furanopyrimidine-based quinazoline (4) | FLT3 | 127 nM | nih.gov |

| AURKA | 5 nM | nih.gov | |

| ZM447439 | Aurora A | 110 nM | mdpi.com |

| Aurora B | 130 nM | mdpi.com | |

| GSK1070916 | Aurora B | 0.38 nM | mdpi.com |

| Aurora C | 1.5 nM | mdpi.com | |

| Alisertib (MLN8237) | Aurora A | 1.2 nM | mdpi.com |

| Aurora B | 396.5 nM | mdpi.com |

The therapeutic utility of the quinazolin-4-one scaffold extends beyond kinase inhibition to other enzyme families.

Phosphodiesterase (PDE) Inhibition: Certain quinazolin-4(3H)-one derivatives have been investigated as inhibitors of phosphodiesterases, particularly PDE4. nih.govresearchgate.net PDE4 is a cAMP-specific enzyme, and its inhibition can modulate cellular processes like proliferation and apoptosis. researchgate.net A hybrid compound incorporating the quinazolin-4(3H)-one structure was designed as a PDE4 inhibitor for potential use in leukemia. researchgate.net

Other Enzyme Interactions: Research has also pointed to the interaction of quinazolin-4-one derivatives with other enzymes. For example, some have been developed as tankyrase inhibitors, which are involved in Wnt/β-catenin signaling. nih.gov Additionally, there are reports of quinazolin-4-one based compounds acting as tubulin polymerization inhibitors, highlighting their broad range of biochemical interactions. nih.gov

The mechanism by which quinazolin-4-one derivatives inhibit enzymes can vary.

Competitive Inhibition: A common mechanism of action for quinazolin-4-one-based kinase inhibitors is ATP-competitive inhibition. mdpi.comnih.gov These compounds typically bind to the ATP-binding pocket in the kinase domain, preventing the phosphorylation of substrate proteins. nih.gov

Non-competitive and Allosteric Inhibition: In some cases, quinazolin-4-one derivatives can act as non-competitive or allosteric inhibitors. nih.govnih.gov For instance, certain derivatives have been shown to be non-competitive inhibitors of CDK2 kinase. nih.gov Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's activity. This mechanism has been explored for developing EGFR inhibitors that can overcome resistance mutations. nih.gov

Receptor Binding and Agonist/Antagonist Activity

Information regarding the direct interaction of 8-tert-butyl-1H-quinazolin-4-one with G-protein coupled receptors or nuclear receptors is not currently available in the scientific literature. However, the broader class of quinazolines has been studied in these contexts.

While specific studies on this compound are lacking, the quinazoline scaffold has been incorporated into ligands targeting GPCRs. The versatile structure of quinazolines allows for the synthesis of compounds with potential agonist or antagonist activity at various GPCRs. nih.govnih.gov However, detailed studies profiling the specific compound against a panel of GPCRs would be necessary to determine any such activity.

Nuclear receptors are ligand-activated transcription factors that regulate a host of physiological processes. nih.govnih.gov Small molecules can act as agonists or antagonists of these receptors, thereby modulating gene expression. nih.govnih.gov While some heterocyclic compounds are known to interact with nuclear receptors, there is no specific data in the reviewed literature to suggest that this compound is a modulator of nuclear receptors. nih.govnih.gov

Ion Channel Modulation and Electrophysiological Characterization (In Vitro)

While direct electrophysiological studies on This compound are not extensively documented in publicly available literature, research on the broader quinazolinone class of compounds reveals significant activity in modulating various ion channels. These studies provide a strong basis for inferring the potential ion channel-modulating properties of this specific compound.

A notable area of investigation for quinazolinone derivatives has been their effect on calcium channels. A series of novel dioxoquinazoline carboxamide derivatives were synthesized and evaluated for their ability to block T-type calcium channels, which are therapeutic targets for cardiovascular diseases and neuropathic pain. nih.gov Among the 155 compounds tested, one compound, 1n , demonstrated potent T-type calcium current blocking activity with an IC₅₀ value of 1.52 μM, a potency comparable to the known T-type calcium channel blocker mibefradil. nih.gov

Furthermore, a high-throughput screening identified a quinazolinone, compound 3 , as a T-type calcium channel antagonist. nih.gov Optimization of this initial hit led to the development of potent and selective antagonists, such as compounds 10 and 12 , which demonstrated in vivo efficacy in models of epilepsy and tremor. nih.gov These findings underscore the potential of the quinazolinone scaffold to interact with and modulate the activity of voltage-gated calcium channels.